molecular formula C6H8BrClN2O B6277628 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 2763779-22-0

3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B6277628
CAS RN: 2763779-22-0
M. Wt: 239.5
InChI Key:
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Description

3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride (3-ABMDH) is a synthetic compound belonging to the family of dihydropyridinones. It is a widely studied compound due to its diverse range of applications in scientific research. 3-ABMDH has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as being a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). The aim of

Scientific Research Applications

3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as being a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This makes it a promising compound for research into the treatment of various diseases, including arthritis, cancer, and Alzheimer’s disease. It has also been studied for its potential applications in the synthesis of organic compounds, such as pharmaceuticals and pesticides.

Mechanism of Action

3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of various physiological processes, including inflammation and pain. By inhibiting the activity of COX-2, 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride can reduce the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. It has been shown to reduce inflammation and pain in animal models of arthritis and cancer. It has also been found to reduce oxidative stress and the production of reactive oxygen species, which can damage cells and lead to the development of various diseases. Additionally, 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride has several advantages for laboratory experiments, including its ease of synthesis, its stability, and its low cost. Additionally, it has been found to be non-toxic in animal models, making it safe to use in laboratory experiments. However, 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride also has some limitations, such as its relatively short half-life and its lack of solubility in water.

Future Directions

The potential applications of 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride are vast, and there are many possible future directions for research. These include further investigation into its anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its potential applications in the synthesis of organic compounds, such as pharmaceuticals and pesticides. Additionally, further research into its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments is needed.

Synthesis Methods

3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride can be synthesized via a three-step synthesis method. The first step involves the reaction of 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one (3-ABMD) with aqueous hydrochloric acid (HCl). This reaction produces 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride and water as the main products. The second step involves the reaction of 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction produces 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride and the respective base as the main products. The third step involves the reaction of 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride with an acid, such as acetic acid (CH3COOH) or formic acid (HCOOH). This reaction produces 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride and the respective acid as the main products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves the reaction of 3-bromoacetyl-1-methylpyridin-2(1H)-one with ammonia followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3-bromoacetyl-1-methylpyridin-2(1H)-one", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromoacetyl-1-methylpyridin-2(1H)-one is reacted with ammonia to form 3-amino-1-methylpyridin-2(1H)-one.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 3-amino-1-methylpyridin-2-ol.", "Step 3: 3-amino-1-methylpyridin-2-ol is then reacted with hydrochloric acid to form 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride." ] }

CAS RN

2763779-22-0

Product Name

3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Molecular Formula

C6H8BrClN2O

Molecular Weight

239.5

Purity

95

Origin of Product

United States

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